2-Methyl-6-nitrobenzothiazole chemical properties
2-Methyl-6-nitrobenzothiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-6-nitrobenzothiazole
Abstract
2-Methyl-6-nitrobenzothiazole (CAS No: 2941-63-1) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the privileged benzothiazole scaffold, it serves as a versatile building block for the synthesis of novel molecules with diverse biological activities. The presence of a nitro group and a methyl group at key positions imparts a unique reactivity profile, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties of 2-Methyl-6-nitrobenzothiazole, including its physicochemical characteristics, spectroscopic signature, synthesis, reactivity, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound for application in their work.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of 2-Methyl-6-nitrobenzothiazole.
Nomenclature and Structure
The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group is attached at position 2 of the thiazole ring, and a nitro group is substituted at position 6 of the benzene ring.
Physicochemical Data
The physical properties of 2-Methyl-6-nitrobenzothiazole are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Weight | 194.21 g/mol | [1][2] |
| Exact Mass | 194.014999 g/mol | [1][3] |
| Appearance | Light yellow to light brown solid | [4] |
| Melting Point | 167-169 °C | [3] |
| Solubility | 19.4 µg/mL (at pH 7.4) | [1] |
Computed Descriptors
Computational properties provide valuable insights into the molecule's behavior in biological systems, such as membrane permeability and potential for bioaccumulation.
| Property | Value | Source |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structural elucidation and purity assessment. The following data provides a reference fingerprint for 2-Methyl-6-nitrobenzothiazole.
| Technique | Key Features and Observations | Source |
| ¹³C NMR | Spectra available from Eastman Organic Chemicals. | [1] |
| IR Spectroscopy | The NIST WebBook provides a reference infrared spectrum. Key peaks correspond to C=N stretching, aromatic C-H stretching, and characteristic N-O stretching from the nitro group. | [2] |
| Mass Spectrometry (GC-MS) | The compound has a molecular ion peak (M+) at m/z 194. A significant fragment is observed at m/z 148. | [1] |
| UV-Vis Spectroscopy | Spectral data is available, showing absorption in the UV-visible range characteristic of conjugated aromatic systems. | [1] |
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 2-Methyl-6-nitrobenzothiazole are key to its utility as a chemical intermediate.
Proposed Synthesis Workflow
While direct synthesis routes for 2-Methyl-6-nitrobenzothiazole are not extensively detailed in the provided results, a logical and common approach in heterocyclic chemistry involves the cyclization of an appropriately substituted aniline. A plausible route begins with 4-nitroaniline, which is first thiocyanated and then acetylated, followed by a cyclization reaction to form the 2-methylbenzothiazole ring system. This method is analogous to established procedures for similar benzothiazoles.[5][6]
Caption: Proposed synthetic pathway for 2-Methyl-6-nitrobenzothiazole.
Experimental Protocol: Synthesis via Cyclization
This protocol is a representative procedure based on established methods for benzothiazole synthesis.[5][6]
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Step 1: Preparation of p-Nitrophenylthiourea.
-
To a stirred suspension of 4-nitroaniline (1 mole) in a suitable solvent like chlorobenzene, add concentrated sulfuric acid (0.55 moles) dropwise to form the sulfate salt.
-
Add sodium thiocyanate (1.1 moles) to the suspension.
-
Heat the mixture at 100°C for 3-4 hours. The formation of the thiourea intermediate occurs during this step. The acid catalyst facilitates the reaction.
-
-
Step 2: Oxidative Cyclization.
-
Cool the reaction mixture to approximately 30°C.
-
Slowly add a solution of bromine (1.1 moles) in chlorobenzene, maintaining the temperature below 40°C. The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring.
-
After the addition is complete, heat the mixture to 80-90°C for 2 hours to drive the reaction to completion.
-
-
Step 3: Acetylation and Final Ring Closure (Hypothetical extension for the methyl group).
-
This step is an adaptation for the methyl group. After formation of the 2-amino-6-nitrobenzothiazole, the amino group could be diazotized and substituted, or an alternative synthesis starting from a different precursor would be required. A more direct route involves starting with 2-amino-5-nitrothiophenol and reacting it with acetic anhydride, which serves as both the acetylating agent and the source of the methyl group for the thiazole ring.
-
-
Step 4: Isolation and Purification.
-
Cool the reaction mixture and neutralize with an aqueous base (e.g., sodium hydroxide solution).
-
The crude product precipitates and can be collected by filtration.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified 2-Methyl-6-nitrobenzothiazole.
-
Core Reactivity Profile
The chemical behavior of 2-Methyl-6-nitrobenzothiazole is dictated by three primary functional regions: the nitro group, the methyl group, and the benzothiazole ring system.
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Nitro Group : The electron-withdrawing nitro group is the most reactive site for reduction. It can be readily reduced to an amino group (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental for converting the molecule into a key building block for further derivatization, particularly in the synthesis of dyes and pharmacologically active compounds.[7][8]
-
Methyl Group : The methyl group at the C2 position is activated by the adjacent nitrogen atom of the thiazole ring. It can undergo condensation reactions with aldehydes or be oxidized to a carboxylic acid under strong oxidizing conditions. This site provides a handle for extending the molecular structure.[9]
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Aromatic Ring : The benzene portion of the benzothiazole ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the fused thiazole ring and the nitro group. However, nucleophilic aromatic substitution (SₙAr) may be possible under specific conditions, targeting positions activated by the nitro group.
Caption: Primary sites of chemical reactivity on 2-Methyl-6-nitrobenzothiazole.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates. The 2-amino-6-nitrobenzothiazole substructure, in particular, is a precursor to molecules with a wide array of biological activities.[7][10]
Role as a Scaffold for Bioactive Molecules
Derivatives of the closely related 2-amino-6-nitrobenzothiazole have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial and Antifungal Agents : The benzothiazole nucleus is a key feature in compounds designed to combat bacterial and fungal infections.[7][8]
-
Anticancer Research : The scaffold has been incorporated into molecules targeting various cancer pathways.[7]
-
Monoamine Oxidase (MAO) Inhibitors : Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as potent and selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11]
Derivatization Strategies for Lead Optimization
The predictable reactivity of 2-Methyl-6-nitrobenzothiazole allows for systematic structural modifications to optimize biological activity, a process central to medicinal chemistry. The primary strategic pathway involves the reduction of the nitro group to an amine, which then serves as a versatile handle for a multitude of coupling reactions.
Caption: Derivatization workflow for drug discovery applications.
Safety, Handling, and Storage
Proper handling of 2-Methyl-6-nitrobenzothiazole is crucial to ensure laboratory safety. The following information is derived from its Globally Harmonized System (GHS) classification.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Recommended Handling Procedures
Given its hazard profile, the following personal protective equipment (PPE) and handling guidelines are mandatory:[12][13]
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield (EN166 standard).
-
Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is required.
-
Respiratory Protection : If dusts or aerosols are generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Stability : The compound is stable under normal storage conditions.
-
Incompatibilities : Avoid strong oxidizing agents.
Conclusion
2-Methyl-6-nitrobenzothiazole is a valuable heterocyclic compound with a well-defined chemical profile. Its straightforward synthesis, predictable reactivity at the nitro and methyl groups, and its relationship to the pharmacologically significant benzothiazole scaffold make it an important intermediate for synthetic chemists. The ability to readily convert the nitro group into a versatile amino functionality opens extensive possibilities for its use in the development of novel pharmaceuticals, particularly in the fields of antimicrobial, anticancer, and neuroprotective agent discovery. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards.
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